2,3,5,6-TETRAFLUORO-4-PYRIDYL 4-MORPHOLINECARBODITHIOATE
Description
2,3,5,6-TETRAFLUORO-4-PYRIDYL 4-MORPHOLINECARBODITHIOATE is a chemical compound with the molecular formula C10H8F4N2OS2. This compound is known for its unique structure, which includes a pyridyl ring substituted with four fluorine atoms and a morpholinecarbodithioate group. It is used in various scientific research applications due to its distinctive chemical properties.
Properties
IUPAC Name |
(2,3,5,6-tetrafluoropyridin-4-yl) morpholine-4-carbodithioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4N2OS2/c11-5-7(6(12)9(14)15-8(5)13)19-10(18)16-1-3-17-4-2-16/h1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKAQLTYEGXXKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)SC2=C(C(=NC(=C2F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-TETRAFLUORO-4-PYRIDYL 4-MORPHOLINECARBODITHIOATE typically involves the reaction of 2,3,5,6-tetrafluoropyridine with morpholine and carbon disulfide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the carbodithioate group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-TETRAFLUORO-4-PYRIDYL 4-MORPHOLINECARBODITHIOATE undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyridyl ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include sodium methoxide, sodium thiolate, and primary amines.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide and potassium permanganate can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the type of nucleophile used. For example, substitution with a thiol nucleophile results in the formation of a thiopyridine derivative .
Scientific Research Applications
2,3,5,6-TETRAFLUORO-4-PYRIDYL 4-MORPHOLINECARBODITHIOATE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3,5,6-TETRAFLUORO-4-PYRIDYL 4-MORPHOLINECARBODITHIOATE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluoro-4-pyridinol: This compound has a similar pyridyl ring structure but with a hydroxyl group instead of a morpholinecarbodithioate group.
2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile: This compound features a nitrile group on the pyridyl ring.
Uniqueness
2,3,5,6-TETRAFLUORO-4-PYRIDYL 4-MORPHOLINECARBODITHIOATE is unique due to the presence of the morpholinecarbodithioate group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
